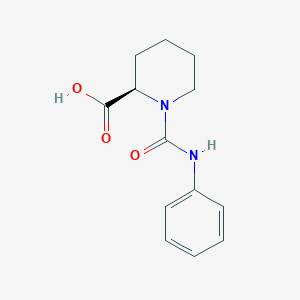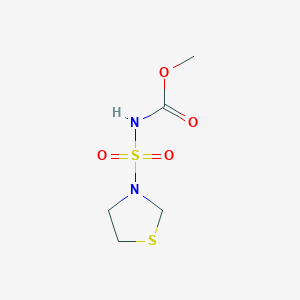
Methyl (1,3-thiazolidine-3-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1,3-thiazolidine-3-sulfonyl)carbamate is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1,3-thiazolidine-3-sulfonyl)carbamate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry are employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1,3-thiazolidine-3-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl (1,3-thiazolidine-3-sulfonyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infections.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (1,3-thiazolidine-3-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to specific receptors, modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidine: A derivative of thiazole with a saturated five-membered ring.
Thiadiazole: A heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom.
Uniqueness
Methyl (1,3-thiazolidine-3-sulfonyl)carbamate is unique due to its specific combination of sulfur and nitrogen atoms in the five-membered ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
503310-66-5 |
|---|---|
Fórmula molecular |
C5H10N2O4S2 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
methyl N-(1,3-thiazolidin-3-ylsulfonyl)carbamate |
InChI |
InChI=1S/C5H10N2O4S2/c1-11-5(8)6-13(9,10)7-2-3-12-4-7/h2-4H2,1H3,(H,6,8) |
Clave InChI |
MMHFYUSGTSEVPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NS(=O)(=O)N1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)


![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
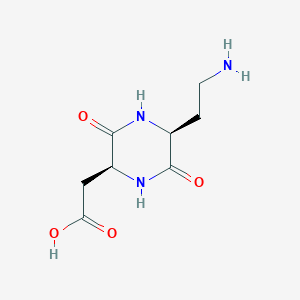
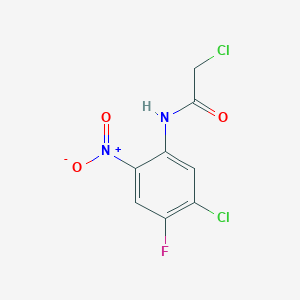
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
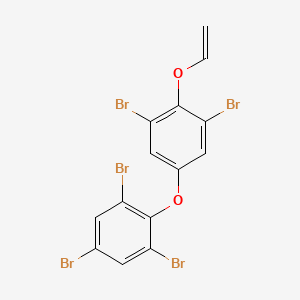
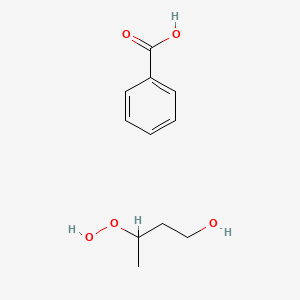
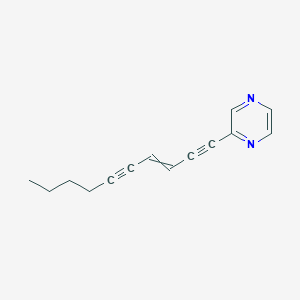
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
